Cas no 667437-51-6 (2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide)

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide is a specialized organic compound featuring a thiophene core substituted with an amino group and a carboxamide moiety linked to a 2-ethoxyphenyl ring. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a building block for heterocyclic synthesis. Its well-defined molecular framework allows for precise modifications, making it valuable in drug discovery and material science applications. The compound's stability and solubility properties facilitate its use in various synthetic pathways. Careful handling is recommended due to its reactive functional groups. Analytical data, including NMR and HPLC, confirm high purity, ensuring reliability for research applications.
2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide structure
667437-51-6 structure
商品名:2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide
CAS番号:667437-51-6
MF:C13H14N2O2S
メガワット:262.327461719513
MDL:MFCD03900685
CID:4715846

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide
    • BBL017230
    • STK442509
    • ST45083432
    • R8070
    • (2-amino(3-thienyl))-N-(2-ethoxyphenyl)carboxamide
    • 2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide
    • MDL: MFCD03900685
    • インチ: 1S/C13H14N2O2S/c1-2-17-11-6-4-3-5-10(11)15-13(16)9-7-8-18-12(9)14/h3-8H,2,14H2,1H3,(H,15,16)
    • InChIKey: GKDPEFUUOHJAHS-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1N)C(NC1C=CC=CC=1OCC)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 288
  • トポロジー分子極性表面積: 92.6

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB380346-5 g
2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide
667437-51-6
5g
€1074.00 2023-04-25
Matrix Scientific
029312-500mg
2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide
667437-51-6
500mg
$189.00 2023-09-06
TRC
A293315-250mg
2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide
667437-51-6
250mg
$ 380.00 2022-06-08
TRC
A293315-100mg
2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide
667437-51-6
100mg
$ 185.00 2022-06-08
Ambeed
A392599-1g
2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide
667437-51-6 97%
1g
$356.0 2024-04-18
abcr
AB380346-5g
2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide; .
667437-51-6
5g
€1037.00 2025-03-19
abcr
AB380346-10g
2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide; .
667437-51-6
10g
€1517.00 2025-03-19
A2B Chem LLC
AJ01546-10g
2-Amino-n-(2-ethoxyphenyl)thiophene-3-carboxamide
667437-51-6 >95%
10g
$1550.00 2024-04-19
abcr
AB380346-500 mg
2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide
667437-51-6
500MG
€313.80 2023-02-03
abcr
AB380346-1g
2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide; .
667437-51-6
1g
€397.00 2025-03-19

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide 関連文献

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamideに関する追加情報

Introduction to 2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide (CAS No. 667437-51-6) and Its Emerging Applications in Chemical Biology

2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide, identified by the chemical identifier CAS No. 667437-51-6, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amide derivative combines a thiophene core with an amino group and an ethoxy-substituted phenyl ring, presenting a unique molecular scaffold that exhibits promising biological activities. The compound's structural features make it a valuable candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

The thiophene moiety, a five-membered aromatic ring containing sulfur, is well-documented for its role in medicinal chemistry due to its ability to interact with biological targets in diverse ways. Thiophene derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, the incorporation of an amide group at the 3-position of the thiophene ring enhances the compound's solubility and bioavailability, which are critical factors for pharmaceutical efficacy. The presence of a 2-ethoxyphenyl substituent further modulates the electronic properties of the molecule, potentially influencing its binding affinity and selectivity toward biological targets.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to systematically evaluate the biological potential of such compounds. Computational modeling studies suggest that 2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide may interact with proteins involved in signal transduction pathways, making it a promising candidate for investigating mechanisms related to neurodegenerative diseases. Additionally, its structural motif resembles known bioactive scaffolds used in kinase inhibitors, which are critical in cancer therapy. These insights have spurred interest in synthesizing analogs of this compound to optimize its pharmacological properties.

In vitro studies have begun to unravel the mechanistic basis of 2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide's biological effects. Preliminary experiments indicate that the compound exhibits moderate inhibitory activity against certain enzymes implicated in inflammatory responses. The ethoxy group on the phenyl ring appears to play a crucial role in modulating these interactions, suggesting that subtle structural modifications could significantly enhance its therapeutic potential. Furthermore, the thiophene core contributes to favorable pharmacokinetic profiles, including improved metabolic stability and reduced toxicity.

The growing interest in thiophene-based compounds has also been fueled by their role as intermediates in synthesizing more complex molecules with enhanced biological activity. For instance, derivatives of 2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide have been explored as precursors for designing molecules with targeted action against specific disease pathways. Researchers have leveraged modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, to efficiently construct analogs with tailored properties. These efforts have led to the discovery of several novel derivatives that exhibit improved potency and selectivity compared to earlier generations of compounds.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the evaluation of 2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide and its derivatives. By analyzing large datasets of biological activity and molecular structures, computational models can predict potential therapeutic targets and optimize molecular features for enhanced efficacy. Such approaches have already been instrumental in identifying lead compounds for clinical development, reducing the time and cost associated with traditional high-throughput screening methods.

The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural features make it an attractive candidate for developing agrochemicals and materials with specialized functions. For example, modifications to the thiophene ring could enhance light absorption properties, making it useful in organic electronics or photovoltaic devices. Additionally, its amide functionality allows for further derivatization into polymers or coatings with improved durability and biodegradability.

The synthesis of 2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide involves multi-step organic reactions that highlight modern synthetic strategies employed in medicinal chemistry. Key steps include nucleophilic substitution reactions to introduce the amino group at the 3-position of the thiophene core, followed by functionalization of the phenyl ring with an ethoxy substituent. Advanced techniques such as palladium-catalyzed coupling reactions ensure high yields and purity, which are essential for subsequent biological evaluation.

As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to yield more comprehensive insights into the therapeutic potential of 2-Amino-N-(2-ethoxyphenyl)thiophene-3-carboxamide and related derivatives. Such partnerships facilitate access to advanced instrumentation and expertise needed for detailed mechanistic studies and preclinical testing. The compound's versatility as a starting point for further chemical innovation underscores its importance as a building block in modern drug discovery efforts.

The future prospects for CAS No. 667437-51-6 are bright, with ongoing investigations aimed at expanding its applications across multiple therapeutic areas. By leveraging cutting-edge technologies such as CRISPR gene editing and next-generation sequencing, researchers can explore how this compound interacts with complex biological systems at an unprecedented level of detail. These efforts may uncover novel therapeutic strategies that could benefit patients worldwide.

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